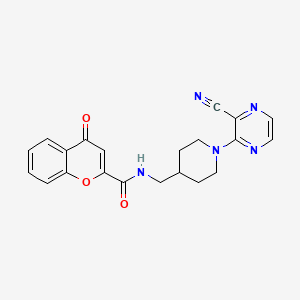

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a chromene-carboxamide core linked to a piperidine moiety substituted with a 3-cyanopyrazine group. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. Its structural complexity highlights the importance of comparing it with analogs to infer structure-activity relationships (SAR) and synthetic feasibility.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c22-12-16-20(24-8-7-23-16)26-9-5-14(6-10-26)13-25-21(28)19-11-17(27)15-3-1-2-4-18(15)29-19/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALABNNBJVWSIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure includes a chromene core, a piperidine ring, and a cyanopyrazine moiety, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C18H22N8O |

| Molecular Weight | 366.42 g/mol |

| CAS Number | 1137475-85-4 |

| Chemical Class | Heterocyclic compounds |

| Functional Groups | Piperidine, cyanopyrazine, chromene |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Introduction of the Chromene Core: This may involve nucleophilic substitution reactions.

- Attachment of the Cyanopyrazine Moiety: Cyanation reactions using reagents like sodium cyanide.

- Final Assembly: Coupling all components to form the target compound.

Biological Activity

This compound exhibits significant biological activity, with research indicating various pharmacological effects:

The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets, potentially influencing various biological pathways. This interaction may involve binding to receptors or enzymes, leading to altered physiological responses.

Pharmacological Effects

Research findings suggest that this compound may have applications in treating conditions related to:

- Neurological Disorders: Potential involvement in modulating cholinergic signaling pathways.

- Antimicrobial Activity: Preliminary studies indicate efficacy against certain pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antagonist Activity at Muscarinic Receptors:

- A study demonstrated that this compound acts as an antagonist at muscarinic receptor M4, suggesting potential therapeutic implications for cognitive disorders such as Alzheimer's disease.

- Antimicrobial Properties:

-

Cytotoxicity Studies:

- Research involving cancer cell lines revealed that this compound demonstrates cytotoxic effects, warranting further investigation into its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-... | Contains piperidine and pyrazine rings | Focused on carboxamide functionality |

| 1-(triazin/pyridazin)-piperidine Derivatives | Features piperidine structure | Varied substituents on nitrogen |

| N-[3-[4-(tert-butylsulfamoyl)-... | Involves sulfonamide moiety | Emphasizes benzothiazole interactions |

Comparison with Similar Compounds

Research Implications

- Synthetic Optimization: The cyanopyrazine group may require tailored catalysts (e.g., Buchwald-Hartwig conditions) for efficient coupling, contrasting with benzyl or phenethyl analogs.

- Biological Screening: Priority should be given to kinase or antimicrobial assays to validate hypothesized targets, leveraging the chromene-carboxamide’s known bioactivity.

- SAR Development: Systematic variation of the piperidine substituent (e.g., comparing cyano, benzyl, and sulfonyl groups) could elucidate electronic and steric effects on potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.